

Application Note & Protocol: Stereoselective Synthesis of (Z)-3-Bromoallyl Alcohol

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Compound of Interest

Compound Name: 3-Bromoallyl alcohol

CAS No.: 37675-33-5

Cat. No.: B3263590

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For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of (Z)-3-Bromoallyl Alcohol in Modern Synthesis

(Z)-3-bromoallyl alcohol is a valuable synthetic intermediate possessing a unique combination of functionalities: a Z-configured vinyl bromide and a primary alcohol. This arrangement makes it a versatile building block in organic synthesis, particularly in the construction of complex natural products and pharmaceutical agents. The vinyl bromide moiety serves as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of diverse substituents with retention of the Z-geometry. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can participate in ether and ester formation, providing numerous avenues for molecular elaboration. The stereoselective synthesis of the Z-isomer is crucial, as the geometric configuration of the double bond significantly influences the biological activity and physical properties of the target molecules.

This application note provides a detailed, field-proven protocol for the stereoselective synthesis of **(Z)-3-bromoallyl alcohol** via the hydroboration of propargyl bromide. We will delve into the mechanistic underpinnings of this transformation to provide a comprehensive understanding of the factors governing the high stereoselectivity. Additionally, alternative synthetic strategies will be briefly discussed, offering a broader perspective on the synthesis of this important molecule.

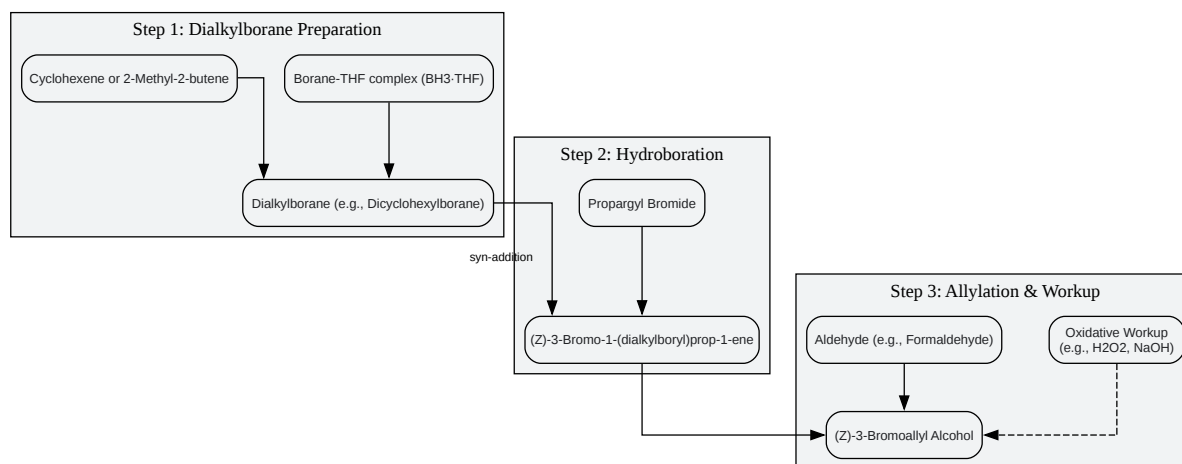
Primary Recommended Protocol: Hydroboration-Oxidation of Propargyl Bromide

The hydroboration-oxidation of alkynes is a powerful method for the anti-Markovnikov hydration of the triple bond, leading to the formation of aldehydes or ketones.[1] However, when applied to propargyl halides, the reaction can be controlled to yield vinylboranes, which can then be manipulated to achieve the desired stereochemistry in the final product. The following protocol is a robust and reliable method for the synthesis of **(Z)-3-bromoallyl alcohol**.[2]

Reaction Principle & Causality

The key to this synthesis lies in the regioselective and stereoselective hydroboration of propargyl bromide with a dialkylborane. The boron atom adds to the terminal carbon of the alkyne, and the hydride adds to the internal carbon, a preference driven by both steric and electronic factors. This syn-addition of the B-H bond across the triple bond establishes the Z-configuration of the resulting vinylborane intermediate. Subsequent steps involving quaternization and reaction with an aldehyde (in this case, formaldehyde generated in situ or added) lead to the formation of the target **(Z)-3-bromoallyl alcohol**. The choice of a sterically hindered dialkylborane, such as dicyclohexylborane or disiamylborane, is critical for achieving high regioselectivity in the hydroboration step.[3][4]

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **(Z)-3-bromoallyl alcohol**.

Detailed Step-by-Step Protocol

Materials and Reagents:

- Borane-tetrahydrofuran complex (1.0 M solution in THF)
- Cyclohexene (freshly distilled)
- Propargyl bromide (80% solution in toluene, handle with care in a fume hood)
- Paraformaldehyde

- Sodium hydroxide (NaOH)
- Hydrogen peroxide (30% aqueous solution)
- Tetrahydrofuran (THF), anhydrous
- Diethyl ether
- Magnesium sulfate (MgSO₄), anhydrous
- Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

- **Preparation of Dicyclohexylborane:** To a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an argon/nitrogen line, add cyclohexene (16.4 g, 200 mmol) in anhydrous THF (50 mL). Cool the flask to 0 °C in an ice bath. Add borane-THF complex (100 mL of a 1.0 M solution, 100 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The formation of a white precipitate of dicyclohexylborane indicates the completion of the reaction.
- **Hydroboration of Propargyl Bromide:** Cool the suspension of dicyclohexylborane back to 0 °C. Add a solution of propargyl bromide (11.9 g, 100 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes. Ensure the temperature does not exceed 5 °C. After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.
- **Formation of the Allylborane and Reaction with Formaldehyde:** To the resulting vinylborane solution, add paraformaldehyde (3.3 g, 110 mmol). The reaction is typically stirred at room temperature for 12-18 hours. Monitoring the reaction by TLC or GC-MS is recommended to determine completion.
- **Oxidative Workup:** Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 3 M aqueous sodium hydroxide (40 mL), followed by the dropwise addition of 30% hydrogen peroxide (40 mL). Caution: This oxidation is exothermic. Maintain vigorous stirring and

control the rate of addition to keep the temperature below 30 °C. After the addition is complete, stir the mixture at room temperature for 1 hour.

- **Extraction and Purification:** Transfer the reaction mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine (50 mL). Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (Z)-3-bromoallyl alcohol.

Characterization Data

Property	Expected Value
Appearance	Colorless to pale yellow liquid
Boiling Point	~58-62 °C at 100 mbar
¹ H NMR (CDCl ₃ , 400 MHz)	δ 6.25 (dt, 1H), 6.15 (dt, 1H), 4.20 (d, 2H), 1.80 (br s, 1H) ppm
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 135.5, 110.2, 65.8 ppm
IR (neat)	3350 (br, O-H), 3080, 1640 (C=C), 1210, 1010, 800 cm ⁻¹
Z:E Ratio	Typically >95:5 as determined by ¹ H NMR or GC analysis of the crude product.

Mechanistic Insight: The Origin of Z-Selectivity

The high Z-selectivity of this reaction is a direct consequence of the concerted, syn-addition of the dialkylborane to the alkyne. This mechanistic pathway is well-established in hydroboration chemistry.[5]

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Sources

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